![molecular formula C12H12O6 B13440012 (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dioxolane ring and a benzoyloxy group. The stereochemistry of the compound is defined by the (2S,4S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid typically involves the use of chiral starting materials and enantioselective reactions. One common method involves the use of D-glucuronolactone as a starting material, which undergoes a series of reactions including esterification, cyclization, and benzoylation to yield the desired product . The reaction conditions often require the use of specific catalysts and solvents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
科学研究应用
(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The dioxolane ring and benzoyloxy group contribute to its overall reactivity and ability to participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
- (2S,4S)-2-[(Methoxy)methyl]-1,3-dioxolane-4-carboxylic acid
- (2S,4S)-2-[(Ethoxy)methyl]-1,3-dioxolane-4-carboxylic acid
- (2S,4S)-2-[(Propoxy)methyl]-1,3-dioxolane-4-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific stereochemistry and functional group interactions .
属性
分子式 |
C12H12O6 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC 名称 |
(2S,4S)-2-(benzoyloxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H12O6/c13-11(14)9-6-16-10(18-9)7-17-12(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
InChI 键 |
RHZLHXQYUVIGGE-UWVGGRQHSA-N |
手性 SMILES |
C1[C@H](O[C@H](O1)COC(=O)C2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1C(OC(O1)COC(=O)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


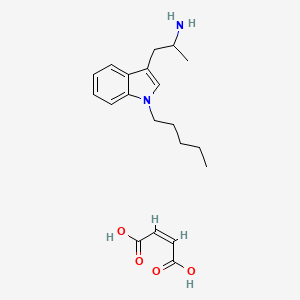
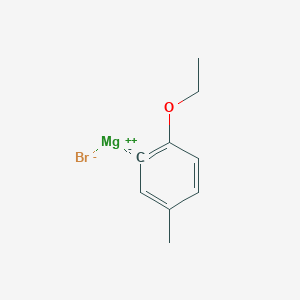
![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
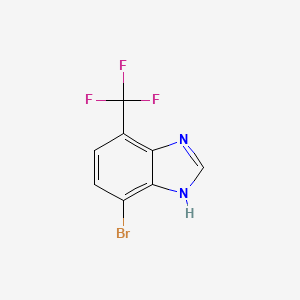
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
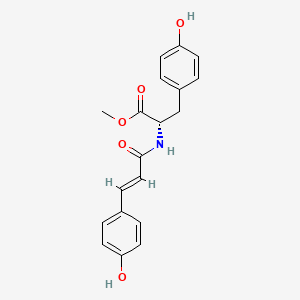

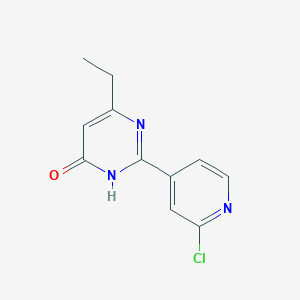
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
